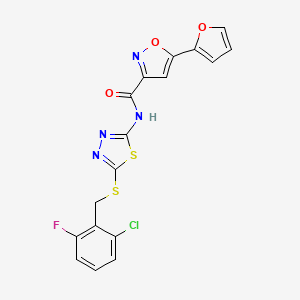

N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClFN4O3S2/c18-10-3-1-4-11(19)9(10)8-27-17-22-21-16(28-17)20-15(24)12-7-14(26-23-12)13-5-2-6-25-13/h1-7H,8H2,(H,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVHBXUCCIBGXBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClFN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex heterocyclic compound that has garnered attention in the pharmaceutical field due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a thiadiazole moiety, a furan ring, and an isoxazole group. The molecular formula is , with a molecular weight of approximately 330.83 g/mol. This structural complexity contributes to its biological activity.

Antiviral Activity

Research has indicated that derivatives of thiadiazoles exhibit significant antiviral properties. For instance, compounds structurally similar to this compound have shown efficacy against various viruses by inhibiting viral replication. A study highlighted that certain thiadiazole derivatives achieved an IC50 value of 0.96 μg/mL against Dengue virus (DENV), suggesting that modifications in the thiadiazole structure can enhance antiviral potency .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Thiadiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines. For example, compounds with similar scaffolds exhibited IC50 values ranging from 0.20 to 0.35 μM against various tumor cell lines, indicating strong anticancer activity . The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.

Antimicrobial Activity

This compound has shown promising results in antimicrobial assays. Studies indicate that compounds containing the thiadiazole ring possess broad-spectrum antibacterial and antifungal activities. For instance, derivatives have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and cellular proliferation.

- DNA Interaction : Some studies suggest that thiadiazole derivatives can intercalate with DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed as a pathway leading to apoptosis in cancer cells.

Case Studies

Several case studies have documented the effects of similar compounds:

- Antiviral Efficacy : A study involving a series of thiadiazole derivatives showed that modifications at specific positions significantly enhanced antiviral activity against Hepatitis C virus (HCV), achieving over 95% inhibition at low concentrations .

- Cytotoxicity Against Cancer Cells : Research on isoxazole-thiadiazole hybrids revealed that these compounds could selectively induce apoptosis in human breast cancer cells while sparing normal cells .

Data Summary

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and furan rings exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of thiadiazoles showed potent activity against various bacterial strains, suggesting that N-(5-((2-chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide may also possess similar effects due to its structural components .

Anticancer Potential

The compound has been investigated for its anticancer properties. The presence of the isoxazole ring is particularly noteworthy as it has been linked to the inhibition of cancer cell proliferation. In vitro studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and modulation of cell cycle progression .

Case Studies

-

In Vitro Studies on Antimicrobial Activity :

- A series of experiments were conducted to evaluate the antimicrobial efficacy of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth at varying concentrations, highlighting the potential application of this compound in developing new antibiotics .

-

Anticancer Activity Assessment :

- A study focused on the cytotoxic effects of similar isoxazole derivatives on human cancer cell lines. The findings revealed that these compounds could inhibit tumor growth by inducing apoptosis and disrupting the cell cycle. Such results suggest that this compound might be a candidate for further development in cancer therapy .

Summary Table of Applications

Q & A

Q. What synthetic strategies are recommended for constructing the 1,3,4-thiadiazole core in this compound?

The thiadiazole ring can be synthesized via cyclization of hydrazine-carbothioamide intermediates in N,N-dimethylformamide (DMF) using iodine and triethylamine. Initial steps involve refluxing in acetonitrile (1–3 minutes) to form intermediates, followed by cyclization under optimized conditions (80°C, 3–5 minutes). This method minimizes byproducts and achieves yields >75% .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

- ¹H/¹³C NMR (400 MHz, DMSO-d₆): Assign proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbon frameworks.

- Thin-layer chromatography (TLC) : Monitor reaction progress using silica gel plates (ethyl acetate/hexane eluent).

- Melting point analysis : Validate crystalline purity (e.g., sharp melting point within 1°C range) .

Q. How can researchers optimize purification of the final compound?

Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Confirm homogeneity via HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the 2-chloro-6-fluorobenzyl group’s role?

- Analog synthesis : Replace substituents (e.g., -Cl → -F, -CF₃; positional isomers) and compare bioactivity.

- Bioassays : Test cytotoxicity against NCI-60 cancer cell lines and assess target binding via surface plasmon resonance (SPR). Example: A 2-trifluoromethyl analog showed 2.5× higher potency (IC₅₀ = 0.9 μM) than the parent compound in leukemia models .

Q. What methodologies resolve contradictions in reported antimicrobial activity?

Conduct parallel assays under standardized conditions (pH 7.4, Mueller-Hinton broth):

- Disk diffusion : Measure zone of inhibition (Gram+ vs. Gram-).

- Microdilution : Determine minimum inhibitory concentration (MIC).

- Membrane permeability assays : Use propidium iodide to differentiate bactericidal vs. bacteriostatic effects .

Q. Which computational approaches predict kinase target interactions?

- Molecular docking : Use AutoDock Vina against EGFR (PDB: 1M17) to identify binding poses.

- Molecular dynamics (MD) : Simulate binding stability (AMBER, 100 ns) and validate with kinase inhibition panels (DiscoverX) .

Q. How can metabolic stability in hepatic models be assessed?

- Human liver microsomes (HLMs) : Quantify parent compound depletion via LC-MS/MS.

- Metabolite identification : Use high-resolution Q-TOF MS and compare with synthetic standards.

- CYP450 inhibition : Co-incubate with ketoconazole (CYP3A4 inhibitor) to assess metabolic pathways .

Methodological Notes

- Experimental Design : Use Design of Experiments (DoE) to optimize synthesis parameters (e.g., central composite design for solvent/catalyst ratios) .

- Data Contradiction Analysis : Cross-validate biological assays with orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.